Home > Products > Screening Compounds P2119 > Eptastigmine tartrate
Eptastigmine tartrate - 121652-76-4

Eptastigmine tartrate

Catalog Number: EVT-1540244
CAS Number: 121652-76-4
Molecular Formula: C25H39N3O8
Molecular Weight: 509.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of eptastigmine involves a multi-step process that typically begins with the modification of physostigmine. The key steps include:

  1. Carbamylation: The introduction of the heptyl group into the carbamate structure.
  2. Purification: The synthesized compound is purified to achieve high chemical purity, often exceeding 95%.
  3. Characterization: Techniques such as nuclear magnetic resonance and high-resolution mass spectrometry are employed to confirm the structure of eptastigmine.

The synthesis yields can vary widely, often between 10% to 70%, depending on the specific reaction conditions used .

Molecular Structure Analysis

Eptastigmine tartrate has a complex molecular structure characterized by its carbamate linkage and heptyl substituent. Its molecular formula is C14H22N2O4C_{14}H_{22}N_2O_4, and it possesses a molecular weight of approximately 286.34 g/mol. The structural representation includes:

  • A central carbamate moiety.
  • A heptyl side chain that enhances lipophilicity, allowing better penetration into the central nervous system.

The structural features contribute to its ability to inhibit cholinesterases effectively, leading to increased levels of acetylcholine in synaptic clefts .

Chemical Reactions Analysis

Eptastigmine undergoes several chemical reactions relevant to its mechanism of action:

  1. Enzyme Inhibition: Eptastigmine binds covalently to the active site serine residue of acetylcholinesterase, forming a stable carbamylated enzyme complex.
  2. Reactivation: The inhibition is reversible; upon hydrolysis, the enzyme can regain activity over time.
  3. Hydrolysis: The rate of hydrolysis is influenced by various factors including pH and temperature, which can affect its therapeutic efficacy.

These reactions are crucial for understanding how eptastigmine modulates neurotransmitter levels in the brain .

Mechanism of Action

Eptastigmine exerts its pharmacological effects primarily through the inhibition of acetylcholinesterase and butyrylcholinesterase. The mechanism involves:

  • Binding: Eptastigmine binds to the active site of cholinesterases.
  • Inhibition: This binding prevents the breakdown of acetylcholine, leading to increased concentrations of this neurotransmitter in synaptic clefts.
  • Cognitive Enhancement: The elevated acetylcholine levels are associated with improved cognitive functions and memory performance in various animal models and human clinical trials.

The compound's effects on cerebral blood flow and gastrointestinal activity further illustrate its multifaceted action within biological systems .

Physical and Chemical Properties Analysis

Eptastigmine tartrate exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in water due to the presence of tartaric acid, which enhances its bioavailability.
  • Stability: Generally stable under standard laboratory conditions but sensitive to extreme pH levels.

These properties are essential for determining appropriate formulation methods for therapeutic use .

Applications

Eptastigmine has been explored for various scientific applications:

  • Alzheimer's Disease Treatment: Clinical studies have demonstrated significant cognitive improvements in patients with Alzheimer's disease when treated with eptastigmine compared to placebo controls.
  • Neuroprotection: Its ability to enhance acetylcholine levels suggests potential uses in neuroprotective strategies against neurodegenerative diseases.
  • Research Tool: Eptastigmine serves as a valuable tool in pharmacological research for studying cholinergic signaling pathways and their implications in cognitive function .
Introduction to Eptastigmine Tartrate

Eptastigmine tartrate (heptyl-physostigmine tartrate) is a carbamate-based acetylcholinesterase inhibitor developed for the symptomatic treatment of neurodegenerative disorders, primarily Alzheimer's disease (AD). As a second-generation cholinesterase inhibitor, it was designed to overcome limitations of earlier compounds like physostigmine and tacrine, offering improved pharmacokinetics and central nervous system penetration [1] [3]. Its development reflected the cholinergic hypothesis of AD, which posits that cognitive decline correlates with deficits in acetylcholine-mediated neurotransmission [4] [8].

Historical Development and Discovery

Eptastigmine emerged from systematic medicinal chemistry efforts in the 1980s aimed at modifying the physostigmine molecule. Researchers at the University of Rome and Mediolanum Pharmaceuticals led its development, with the compound designated as "MF-201" in early research [5] [9]. The primary goal was to create a longer-acting, better-tolerated cholinesterase inhibitor with reliable oral bioavailability. Initial synthesis involved substituting the methylcarbamoyl group in physostigmine with a carbamoylheptyl group at the 5-position of the indole side chain, significantly altering its physicochemical properties [1] [3].

Preclinical development demonstrated superior properties over first-generation agents. In vitro studies confirmed potent cholinesterase inhibition, while ex vivo and animal models (rodents and primates) revealed prolonged central activity and cognitive enhancement in aged, lesioned, and scopolamine-induced amnesia models [1] [6] [9]. By the early 1990s, clinical trials involving over 1,500 Alzheimer's patients were conducted, establishing proof-of-concept for cognitive improvement [1] [2] [3]. Despite promising efficacy, development was suspended following reports of granulocytopenia in two studies, halting further clinical advancement [1] [3].

Structural Classification as a Carbamate Derivative

Eptastigmine belongs to the N-methylcarbamate class of acetylcholinesterase inhibitors (AChEIs), structurally derived from the natural alkaloid physostigmine. Its chemical name is (3aS-cis)-1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethylpyrrolo[2,3-b]indol-5-yl heptylcarbamate tartrate, with the molecular formula C₂₅H₃₉N₃O₈ [6] [9].

The critical structural modification involves replacing physostigmine's N-methylcarbamoyl group with a C7-alkyl chain (heptylcarbamoyl moiety). This modification confers distinct advantages:

  • Enhanced Lipophilicity: The heptyl chain significantly increases the partition coefficient (log P) compared to physostigmine, facilitating greater blood-brain barrier penetration and sustained central nervous system exposure [1] [3].
  • Reversible Binding Mechanism: Like other carbamates, eptastigmine carbamylates the serine hydroxyl group within AChE's catalytic triad (Ser203-His447-Glu334 in human AChE). The carbamylated enzyme hydrolyzes slowly (decarbamylation half-life ~5-7 hours), providing prolonged inhibition compared to rapid hydrolysis of the acetylated enzyme [8] [10].
  • Molecular Dimensions: The extended alkyl chain allows optimal interaction with the peripheral anionic site (PAS) of AChE, potentially contributing to its prolonged duration and potency [1] [9].

Table 1: Structural Comparison of Eptastigmine with Representative Cholinesterase Inhibitors

CompoundCore StructureKey ModificationRelative LipophilicityAChE IC₅₀ (nM)
PhysostigmineNatural alkaloidMethylcarbamoylLow~80-100 [8]
TacrineAminoquinoline-Moderate~100-150 [8]
EptastigminePhysostigmine analogHeptylcarbamoylHigh~7.6 [1]
RivastigminePseudo-alkaloidPhenylethylmethylcarbamoylModerate~5-10 [8]

Role in Cholinergic Neurotransmission Modulation

Eptastigmine exerts its primary therapeutic effects through potent, reversible inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), crucial enzymes terminating acetylcholine (ACh) signaling.

Mechanism of Enzyme Inhibition

Eptastigmine binds competitively to AChE's catalytic anionic site (CAS). Upon binding, its carbamate group undergoes nucleophilic attack by the catalytic serine residue (Ser203), forming a covalent carbamoyl-enzyme complex. This complex hydrolyzes extremely slowly (t₁/₂ ~5-7 hours), temporarily preventing ACh hydrolysis. Consequently, ACh accumulates in synaptic clefts, prolonging its interaction with pre- and postsynaptic muscarinic (M1-M5) and nicotinic (α4β2, α7) receptors [1] [3] [8]. In vitro studies demonstrate potent inhibition:

  • Brain AChE IC₅₀: 7.6 × 10⁻⁹ M
  • RBC AChE IC₅₀: 1.2 × 10⁻⁸ M [1]Ex vivo studies in primates showed >80% erythrocyte AChE inhibition after oral dosing (8 mg/kg), confirming significant peripheral activity [1] [3].

Central Cholinergic Effects

Eptastigmine readily crosses the blood-brain barrier due to its lipophilicity, achieving significant central AChE inhibition:

  • ACh Elevation: Rodent studies showed acute administration increased brain ACh levels by 2500–3000% dose-dependently [1] [3].
  • Cognitive Enhancement: Chronic administration improved performance in radial arm maze tests in aged rats, restored age-related EEG abnormalities, and reversed scopolamine-induced cognitive deficits in humans [1] [2] [6].
  • Cerebrovascular Effects: Improved cerebral blood flow in ischemic brain regions, potentially via cholinergic vasodilation [1] [3].

Neurotransmitter Interactions and Broader Impacts

Beyond direct cholinergic effects, eptastigmine modulates other neurotransmitter systems:

  • Glutamate Potentiation: Enhanced cholinergic activity potentiates NMDA receptor function, potentially improving synaptic plasticity and long-term potentiation (LTP), critical for memory formation [4] [7].
  • Anti-inflammatory Pathways: By boosting ACh, eptastigmine may activate the "cholinergic anti-inflammatory pathway" via α7 nicotinic receptors on microglia, reducing neuroinflammation-linked TNF-α and IL-1 release [4] [7].
  • Dose-Response Relationship: Clinical trials revealed an inverted U-shaped dose-response curve for cognitive improvement (measured by ADAS-Cog). Maximal efficacy occurred at ~60-70% RBC AChE inhibition; higher inhibition (≥80%) correlated with reduced efficacy and increased adverse events [1] [2] [3]. This highlights the delicate balance between cholinergic enhancement and receptor desensitization/excitotoxicity.

Table 2: Clinical Efficacy of Eptastigmine in Alzheimer's Disease Trials

Trial DurationDose (mg tid)Patients (n)ADAS-Cog Improvement vs PlaceboCIBIC-Plus Response (%)Key Findings
4 weeks [2]13.3-20103Significant (P<0.05)34% vs 0% (P<0.01)Robust effects in severe AD
25 weeks [2] [3]15~3202.0 points (P<0.05)NSDDose-dependent effect
25 weeks [2]20491Significant (P<0.01)Significant (P<0.05)Comparable to donepezil

Abbreviations: tid = three times daily; ADAS-Cog = Alzheimer’s Disease Assessment Scale-Cognitive Subscale; CIBIC-Plus = Clinician's Interview-Based Impression of Change plus caregiver input; NSD = No significant difference.

Properties

CAS Number

121652-76-4

Product Name

Eptastigmine tartrate

IUPAC Name

[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-heptylcarbamate;(2R,3R)-2,3-dihydroxybutanedioic acid

Molecular Formula

C25H39N3O8

Molecular Weight

509.6 g/mol

InChI

InChI=1S/C21H33N3O2.C4H6O6/c1-5-6-7-8-9-13-22-20(25)26-16-10-11-18-17(15-16)21(2)12-14-23(3)19(21)24(18)4;5-1(3(7)8)2(6)4(9)10/h10-11,15,19H,5-9,12-14H2,1-4H3,(H,22,25);1-2,5-6H,(H,7,8)(H,9,10)/t19-,21+;1-,2-/m11/s1

InChI Key

KSVOUNWEPRJFHX-BNBZVHDBSA-N

SMILES

CCCCCCCNC(=O)OC1=CC2=C(C=C1)N(C3C2(CCN3C)C)C.C(C(C(=O)O)O)(C(=O)O)O

Synonyms

eptastigmine
heptastigmine
heptyl physostigmine
heptyl-physostigmine
heptylphysostigmine
MF 201
MF-201
physostigmine heptyl
pyrrolo(2,3-b)indol-5-ol-1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethyl heptylcarbamate este

Canonical SMILES

CCCCCCCNC(=O)OC1=CC2=C(C=C1)N(C3C2(CCN3C)C)C.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

CCCCCCCNC(=O)OC1=CC2=C(C=C1)N([C@@H]3[C@]2(CCN3C)C)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.